molecular formula C24H30N4O3S B2674444 1-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone CAS No. 1251574-18-1

1-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone

Cat. No.: B2674444
CAS No.: 1251574-18-1
M. Wt: 454.59
InChI Key: KOZCAJMQPJDDRX-UHFFFAOYSA-N
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Description

1-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is a useful research compound. Its molecular formula is C24H30N4O3S and its molecular weight is 454.59. The purity is usually 95%.
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Biological Activity

1-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is a complex organic compound that belongs to the class of pyrazole derivatives. This compound exhibits a variety of biological activities, making it a subject of interest in pharmacological research. The unique structural features of this compound include multiple heterocycles and functional groups, which contribute to its diverse biological effects.

Chemical Structure and Properties

The molecular formula for this compound is C24H30N4O3SC_{24}H_{30}N_{4}O_{3}S with a molecular weight of 454.6 g/mol. The structure can be represented as follows:

PropertyValue
Molecular Formula C24H30N4O3S
Molecular Weight 454.6 g/mol
CAS Number 1251574-18-1

Anticancer Properties

Research has indicated that pyrazole derivatives can possess anticancer properties. The compound has shown potential in inhibiting various cancer cell lines. For example, studies have demonstrated that certain pyrazole derivatives exhibit cytotoxic effects against A-431 and Jurkat cells with IC50 values significantly lower than standard anticancer drugs like doxorubicin .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound may be attributed to its ability to inhibit specific pathways involved in inflammation. In vitro studies have shown that compounds with similar structural characteristics effectively reduce pro-inflammatory cytokines and inhibit pathways such as MAPK (Mitogen-Activated Protein Kinase) .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are well-documented. This compound has been evaluated for its activity against various bacterial strains, showing promising results in inhibiting growth at specific concentrations .

Study 1: Anticancer Activity

In a study investigating the anticancer properties of various pyrazole derivatives, the compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

Study 2: Anti-inflammatory Mechanism

A detailed pharmacological study highlighted the compound's ability to inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory mediators. This suggests potential therapeutic applications in treating inflammatory diseases .

Study 3: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a broad-spectrum activity with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .

Properties

IUPAC Name

1-(2-tert-butyl-3-pyrrol-1-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)-2-(4-propan-2-ylsulfonylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O3S/c1-17(2)32(30,31)19-10-8-18(9-11-19)14-22(29)27-15-20-21(16-27)25-28(24(3,4)5)23(20)26-12-6-7-13-26/h6-13,17H,14-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZCAJMQPJDDRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CC3=C(N(N=C3C2)C(C)(C)C)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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